Technical Profile: Phenyl Phosphorodichloridite (PhOPCl₂)
Technical Profile: Phenyl Phosphorodichloridite (PhOPCl₂)
[1]
Executive Summary
Phenyl phosphorodichloridite (CAS: 3426-89-9), also known as phenyl dichlorophosphite, is a reactive organophosphorus(III) intermediate characterized by the presence of a phenoxy group attached to a dichlorophosphine moiety. Unlike its oxidized analog phenyl dichlorophosphate (
This guide details the physicochemical properties, spectroscopic signatures, and synthetic utility of phenyl phosphorodichloridite, specifically addressing its role in the development of bidentate phosphite ligands for homogeneous catalysis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Distinction from Analogs: It is critical to distinguish Phenyl phosphorodichloridite from chemically related but functionally distinct compounds often confused in literature:
-
Target (
): Phenyl phosphorodichloridite ( , CAS 3426-89-9). -
Oxidized Analog (
): Phenyl dichlorophosphate ( , CAS 770-12-7).[1] -
C-P Bonded Analog (
): Dichlorophenylphosphine ( , CAS 644-97-3).
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | Dichloro(phenoxy)phosphane | |
| CAS Number | 3426-89-9 | |
| Molecular Formula | ||
| Molecular Weight | 194.98 g/mol | |
| Boiling Point | 99 °C @ 12 mmHg | Vacuum distillation required |
| Density | 1.359 g/mL | @ 25 °C |
| Refractive Index | Estimated based on analogs | |
| Appearance | Colorless to pale yellow liquid | Fumes in moist air |
| Solubility | Reacts violently with water/alcohols |
Molecular Architecture & Spectroscopy
Structural Geometry
The phosphorus atom in phenyl phosphorodichloridite adopts a trigonal pyramidal geometry (
-
Hybridization:
(approximate) -
Bond Angles: The
and angles are compressed (<109.5°) due to lone pair repulsion. -
Electronic Effect: The phenoxy group acts as an electron-withdrawing group (inductive), increasing the electrophilicity of the phosphorus center compared to alkyl phosphorodichloridites.
Spectroscopic Signatures
Spectroscopic identification is the primary method for validating purity, particularly to ensure the absence of the oxidized phosphate impurity (
Nuclear Magnetic Resonance (NMR):
-
P NMR: The definitive diagnostic tool.
exhibits a singlet resonance in the low-field region, typical for species with electronegative substituents.-
Shift:
(vs. ). -
Differentiation: Clearly distinct from
( ) and Triphenyl phosphite ( ).
-
-
H NMR: Shows the characteristic aromatic multiplets of the phenoxy group.
-
Shift:
(Multiplets, ).
-
Synthesis & Reaction Mechanisms[3][8][10][11][12]
Synthesis Protocol
The industrial and laboratory standard for synthesis involves the stoichiometric reaction of phenol with excess phosphorus trichloride. The excess
Reaction:
Key Process Parameters:
-
Stoichiometry: Use 1.2 – 2.0 equivalents of
relative to phenol. -
Temperature: Reflux conditions (approx. 75-80°C) to drive HCl evolution.
-
Purification: Fractional distillation under reduced pressure is mandatory to remove unreacted
and isolate the product from higher molecular weight byproducts.
Reactivity Pathways
Phenyl phosphorodichloridite serves as a "linchpin" electrophile. Its two
Diagram 1: Synthesis and Application Pathways
Caption: Synthetic workflow from phenol to PhOPCl2 and subsequent divergence into ligand synthesis or organometallic precursors.
Applications in Drug Development & Catalysis
Ligand Design
In drug development, transition metal catalysis (Pd, Rh, Ir) is essential for constructing C-C and C-N bonds.
-
Steric Tuning: The phenoxy group is smaller than bulky alkyl groups (e.g., t-butyl), allowing for the synthesis of ligands with specific "cone angles."
-
Electronic Tuning: The electron-withdrawing nature of the phenoxy oxygen renders the phosphorus center less electron-rich (more
-accepting) than trialkylphosphines, often enhancing reductive elimination rates in catalytic cycles.
Heterocycle Synthesis
Recent literature highlights the use of
Safety, Handling & Stability
Danger: Corrosive & Moisture Sensitive
-
Hydrolysis: Reacts violently with water to release hydrogen chloride (HCl) gas and phenol.
-
Protocol: All glassware must be flame-dried. Solvents must be anhydrous (<50 ppm water).
-
-
Storage: Store under an inert atmosphere (
or Ar) at cool temperatures. The compound can slowly disproportionate or oxidize if seals are compromised. -
PPE: Full face shield, chemical-resistant gloves (nitrile/neoprene), and lab coat are mandatory. Work must be performed in a functioning fume hood.
References
-
ChemicalBook. (2025). Phenyl Phosphorodichloridite Properties and CAS 3426-89-9. Retrieved from
-
Sigma-Aldrich. (2025). Phenyl dichlorophosphate (Analog Comparison) Safety Data Sheet. Retrieved from
-
Mane, et al. (2019).[2] Synthesis and Reaction Kinetics Study of Triphenyl Phosphite. (Detailed kinetics of Phenol + PCl3 reaction). Retrieved from
-
PubChem. (2025).[1] Phenyl phosphorodichloridite Compound Summary. National Library of Medicine. Retrieved from
-
Wang, B., et al. (2006). Synthesis of Novel Naphthoquinone Fused Cyclic alpha-Aminophosphonates. (Application of PhOPCl2 in heterocycle synthesis). Heterocycles, Vol 68. Retrieved from
